Methyl 4,4,4-trifluorocrotonate

Overview

Description

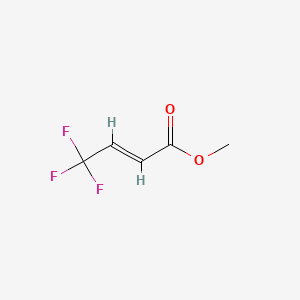

Methyl 4,4,4-trifluorocrotonate (CAS: 85694-31-1) is a fluorinated α,β-unsaturated ester with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . It is characterized by a trifluoromethyl group at the β-position and a methyl ester moiety at the α-position. This compound is widely used in organic synthesis, particularly in defuorination reactions, asymmetric catalysis, and organometallic chemistry due to its electron-deficient double bond and the strong electron-withdrawing effect of the trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluorocrotonate can be synthesized through several methods. One common route involves the reaction of methyl crotonate with a fluorinating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Copper-Catalyzed Enantioselective Conjugate Additions

Methyl 4,4,4-trifluorocrotonate serves as a dipolarophile in asymmetric 1,4-conjugate additions with aliphatic Grignard reagents under copper catalysis. This reaction constructs tertiary carbon centers bearing a trifluoromethyl group with high enantioselectivity .

Reaction Conditions and Outcomes

| Grignard Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| MeMgBr | Cu(OTf)₂/(R)-DTBM-SEGPHOS | 78 | 92 |

| EtMgBr | Cu(OTf)₂/(R)-DTBM-SEGPHOS | 65 | 89 |

| iPrMgBr | Cu(OTf)₂/(R)-DTBM-SEGPHOS | 72 | 85 |

Key features:

-

Reactions occur at ambient temperature in ether solvents.

-

Enantioselectivity arises from chiral phosphine ligands coordinating to copper .

-

Products are precursors to trifluoromethylated pharmaceuticals and agrochemicals.

[3 + 2] Cycloaddition Reactions

The compound participates in regioselective Huisgen cycloadditions with pyridazinium and phthalazinium ylides, forming fused heterocycles under microwave (MW) or ultrasound (US) irradiation .

Representative Cycloaddition with Pyridazinium Ylide

| Parameter | Details |

|---|---|

| Ylide Structure | Pyridazinium 28a–c |

| Reaction Conditions | MW irradiation, TEA (base), THF |

| Product | Tetrahydropyrrolopyridazine 30a–c |

| Regioselectivity | Complete (>99%) |

| Yield | 82–89% |

Notable observations:

Nucleophilic Additions and Tautomerization

This compound undergoes nucleophilic attack at the β-position, facilitated by electron-withdrawing trifluoromethyl and ester groups.

Reaction with Amines

A patented method synthesizes 3-amino-4,4,4-trifluorocrotonate derivatives via a two-step process :

-

Enolate Formation :

-

Reactant: Methyl trifluoroacetate + methyl acetate + NaOMe

-

Intermediate: Trifluoroacetoacetic ester enolate (II)

-

-

Amination :

-

Amine: R₁R₂NH (e.g., benzylamine)

-

Acid Catalyst: HCl or H₂SO₄

-

Product: 3-Amino-4,4,4-trifluorocrotonate (E/Z isomers)

-

Key data:

Environmental and Synthetic Advantages

Scientific Research Applications

Medicinal Chemistry

Methyl 4,4,4-trifluorocrotonate is utilized as a building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity towards specific targets.

- Case Study : Research indicates its potential in developing drugs for neurological disorders due to its ability to modulate neurotransmitter pathways. The trifluoromethyl group significantly alters the electronic properties of the molecule, increasing its binding affinity to enzyme active sites.

Agricultural Chemistry

This compound is employed in formulating agrochemicals, including herbicides and insecticides. Its unique structure allows it to disrupt metabolic pathways in pests.

- Case Study : Studies have shown that this compound can inhibit key enzymes involved in pest survival. Its application has led to increased crop protection by modifying hormonal balances in targeted pests.

Materials Science

This compound serves as a precursor for creating fluorinated polymers and specialty chemicals. These materials often exhibit enhanced thermal stability and chemical resistance.

- Data Table : Comparison of Fluorinated Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Fluorinated Polyethylene | High chemical resistance | Coatings and packaging materials |

| Fluorinated Polyurethane | Enhanced thermal stability | Insulation materials |

Pharmacological Applications

This compound has been investigated for its pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against various pathogens.

- Therapeutic Effects : Research indicates potential benefits in treating conditions such as anxiety and depression through receptor modulation.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluorocrotonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,4,4-Trifluorocrotonate

Ethyl 4,4,4-trifluorocrotonate (CAS: 25597-16-4, molecular formula: C₆H₇F₃O₂ , molecular weight: 168.11 g/mol ) shares the same α,β-unsaturated trifluoromethyl backbone but differs in the ester group (ethyl vs. methyl) .

Key Differences:

Ethyl 3-Amino-4,4,4-Trifluorocrotonate

This derivative introduces an amino group at the γ-position (CAS: Not provided, molecular formula: C₆H₈F₃NO₂).

Key Differences:

Reactivity: The amino group enables nucleophilic substitutions and cyclization reactions, making this compound valuable in medicinal chemistry .

Ethyl 4,4,4-Trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate (CAS: Not provided, molecular formula: C₆H₇F₃O₃) replaces the α,β-unsaturated double bond with a ketone.

Key Differences:

| Property | This compound | Ethyl 4,4,4-Trifluoroacetoacetate |

|---|---|---|

| Structure | α,β-unsaturated ester | β-ketoester |

| Reactivity | Electrophilic at β-carbon | Enolate formation for Claisen condensations |

Applications :

The β-ketoester participates in Claisen condensations to synthesize fluorinated heterocycles .

This compound

- Synthesized via palladium-catalyzed Tsuji-Trost reactions using trifluorobutene derivatives .

- High regioselectivity in asymmetric Michael additions (e.g., with Grignard reagents under Cu catalysis) .

Ethyl 4,4,4-Trifluorocrotonate

- Produced via one-pot reduction-dehydration from ethyl trifluoroacetoacetate, achieving 91% yield .

Biological Activity

Methyl 4,4,4-trifluorocrotonate (MFC) is an organic compound with the molecular formula CHFO and a molecular weight of 154.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article explores the biological activity of MFC, including its mechanisms of action, biochemical interactions, and applications in research and medicine.

MFC is primarily utilized as a precursor in organic synthesis, particularly in reactions involving Michael addition. It can react with nucleophiles to form new compounds that contain a trifluoromethylated stereogenic center. The trifluoromethyl group enhances the physicochemical properties of the resultant compounds, making them valuable in drug development and agrochemical applications .

Enzyme Interaction

MFC has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it participates in Michael addition reactions that are crucial for synthesizing complex organic molecules. These interactions can lead to alterations in metabolic pathways and enzyme activities within cells .

Cellular Effects

Research indicates that MFC affects cellular processes by modulating cell signaling pathways and gene expression. Its interaction with cellular proteins can result in significant changes in cell function, including impacts on metabolism and stress responses.

Research Applications

MFC's potential applications span several domains:

- Medicinal Chemistry : Ongoing research is exploring MFC's role in developing pharmaceuticals targeting metabolic pathways. Its derivatives are being studied for enzyme inhibition and receptor binding capabilities .

- Organic Synthesis : MFC serves as a building block for synthesizing enantioenriched trifluoromethylated compounds, which are crucial for pharmaceutical development due to their altered metabolic stability and binding affinities .

- Agrochemicals : The compound is also employed in producing agrochemicals and specialty chemicals due to its unique reactivity.

Case Studies

- Enantioselective Reactions : A study demonstrated that MFC could be utilized in copper-catalyzed enantioselective conjugate addition reactions. In these experiments, MFC achieved an enantiomeric excess (ee) of 58%, indicating its effectiveness as a substrate for synthesizing chiral compounds .

- Biological Activity Exploration : Research highlighted MFC's ability to modulate enzyme activities related to metabolic pathways. Its trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for further pharmacological exploration.

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 154.09 g/mol |

| Mechanism of Action | Michael addition reactions with nucleophiles |

| Enantiomeric Excess (ee) | Up to 58% in specific reactions |

| Applications | Drug development, agrochemicals, organic synthesis |

| Cellular Effects | Modulates enzyme activity and cellular metabolism |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Methyl 4,4,4-trifluorocrotonate, and how can reaction conditions be optimized for yield and purity?

this compound (CAS 85694-31-1) is synthesized via two primary routes:

- Route 1 : Reaction of methanol with 3,3,3-trifluoropropene under controlled conditions .

- Route 2 : Use of dimethyl carbonate as an alternative reagent to improve selectivity . Optimization involves adjusting solvent polarity, temperature (typically 60–100°C), and catalyst choice. Purity (>98%) is confirmed via GC-MS or HPLC, with careful removal of byproducts like unreacted trifluoropropene .

Q. How does the electron-deficient α,β-unsaturated ester moiety influence the compound’s reactivity in conjugate addition reactions?

The trifluoromethyl group and crotonate structure enhance electrophilicity at the β-carbon, making it reactive toward nucleophiles (e.g., Grignard reagents). This is critical for Michael addition reactions. Kinetic studies suggest the reaction proceeds via a concerted mechanism, with rate acceleration in polar aprotic solvents (e.g., THF) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (154.0872 g/mol) and fragmentation patterns .

- Chromatography : GC-MS or HPLC monitors purity (>98%) and detects trace impurities like ethyl ester analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of trifluoromethylated compounds be achieved using this compound?

Copper-catalyzed asymmetric conjugate addition with Grignard reagents (e.g., RMgX) generates chiral tertiary carbon centers. Key parameters:

- Catalyst: Cu(I)/chiral phosphine ligand systems (e.g., (R)-BINAP).

- Conditions: Mild temperatures (0–25°C), anhydrous THF.

- Outcomes: Yields 60–85%, enantiomeric excess (ee) up to 90% .

Q. What mechanistic insights explain the Brønsted base-catalyzed [3+2] annulation with α-iminoketones?

The reaction involves a tandem process:

- Reduction : Thiols reduce α-iminoketones to α-aminoketones.

- Michael Addition : Enolate formation from this compound attacks the α-aminoketone.

- Lactamization : Intramolecular cyclization forms β-trifluoromethyl-γ-lactams. A single phosphazene base catalyzes all steps, achieving >95% diastereoselectivity .

Q. How do computational studies (e.g., Molecular Electron Density Theory) rationalize the regioselectivity in Diels-Alder reactions involving this compound?

DFT calculations reveal that the electron-withdrawing trifluoromethyl group increases the electrophilicity of the crotonate, favoring endo transition states in polar solvents. Activation barriers for reactions with electron-rich dienes (e.g., 2,4-dimethyl-5-ethoxyoxazole) are ~15 kcal/mol lower than non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during large-scale synthesis or functionalization?

- Temperature Control : Maintain <100°C to prevent decarboxylation.

- Protecting Groups : Use silyl ethers to shield reactive sites during multi-step syntheses.

- Catalyst Screening : Avoid protic acids to prevent ester hydrolysis; opt for Lewis acids (e.g., Zn(OTf)) .

Properties

IUPAC Name |

methyl (E)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMZYYLXAGRBDO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85694-31-1 | |

| Record name | Methyl 4,4,4-trifluorocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.